2-Methylphenethyl alcohol
Overview
Description
This colorless liquid is characterized by its pleasant floral and woody scent, making it a popular ingredient in perfumes and cosmetics . Additionally, it possesses antimicrobial properties, which make it suitable for use in personal care products such as soaps and lotions . Beyond its applications in the fragrance and personal care industries, 2-Methylphenethyl alcohol is also utilized in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
2-Methylphenethyl alcohol is a chemical compound used in various chemical syntheses
Mode of Action
It’s primarily used in chemical synthesis
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is unknown. It’s known that the compound is a clear liquid with a boiling point of 243-244 °c (lit) and a density of 1016 g/mL at 25 °C (lit) .
Action Environment
It’s known that the compound should be stored in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
It is known that it has a boiling point of 243-244 °C and a density of 1.016 g/mL at 25 °C . It is soluble in water and most organic solvents .
Cellular Effects
They can increase membrane fluidity, which contributes directly to their acute toxicological action .
Molecular Mechanism
Alcohols typically exert their effects at the molecular level through hydrogen bonding . The polar character of the O-H bond in alcohols leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 1°C, indicating its stability at room temperature .
Metabolic Pathways
Alcohols are generally metabolized in the liver through a two-step enzymatic process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylphenethyl alcohol can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde with 2-methylbenzyl chloride in the presence of a base . Another method includes the reduction of 2-methylphenylacetic acid using lithium aluminum hydride . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylphenylacetaldehyde . This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions: 2-Methylphenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically occur at the hydroxyl group, leading to the formation of esters or ethers.
Major Products Formed:
Oxidation: 2-Methylphenylacetaldehyde, 2-Methylphenylacetic acid
Reduction: 2-Methylphenylethane
Substitution: Esters, Ethers
Scientific Research Applications
2-Methylphenethyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenethyl alcohol: Similar in structure but lacks the methyl group on the phenyl ring.
Benzyl alcohol: Contains a benzyl group instead of a phenethyl group.
2-Methylbenzyl alcohol: Similar structure but with the hydroxyl group directly attached to the benzene ring.
Uniqueness: 2-Methylphenethyl alcohol is unique due to its combination of a phenethyl group with a methyl substitution on the phenyl ring, which imparts distinct chemical and physical properties . This structural uniqueness contributes to its specific scent profile and antimicrobial activity, differentiating it from other similar compounds .
Properties
IUPAC Name |
2-(2-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGISKODRCWQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047071 | |
Record name | 2-Methylphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19819-98-8 | |
Record name | 2-(2-Methylphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19819-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methylphenyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-o-tolylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX8700JGJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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